molecular formula C13H18N2O3 B1243594 Hydroxyfungerin A

Hydroxyfungerin A

Cat. No.: B1243594
M. Wt: 250.29 g/mol
InChI Key: ISZRKETYAXFJGG-SXHNFITHSA-N
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Description

Hydroxyfungerin A is a secondary metabolite produced by the entomopathogenic fungus Metarhizium sp. FKI-1078. It belongs to a class of bioactive compounds with insecticidal and nematocidal properties. Structurally, it is characterized by a 5-hydroxy-substituted imidazole ring and a terminal isoprene moiety (C₁₃H₁₈N₂O₃; molecular weight 250.297 g/mol). Its UV absorption maxima at 305 nm (ε = 27,000 in methanol) and pale yellow color are key identifiers . This compound exhibits potent biological activity, including microtubule polymerization inhibition, leading to M-phase arrest in Jurkat cells (human T-cell leukemia) . This mechanism underpins its insecticidal effects against Artemia salina (brine shrimp) and Caenorhabditis elegans .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl (E)-3-[5-[(Z)-4-hydroxy-3-methylbut-2-enyl]-1-methylimidazol-4-yl]prop-2-enoate

InChI

InChI=1S/C13H18N2O3/c1-10(8-16)4-6-12-11(14-9-15(12)2)5-7-13(17)18-3/h4-5,7,9,16H,6,8H2,1-3H3/b7-5+,10-4-

InChI Key

ISZRKETYAXFJGG-SXHNFITHSA-N

Isomeric SMILES

C/C(=C/CC1=C(N=CN1C)/C=C/C(=O)OC)/CO

Canonical SMILES

CC(=CCC1=C(N=CN1C)C=CC(=O)OC)CO

Synonyms

hydroxyfungerin A

Origin of Product

United States

Comparison with Similar Compounds

Hydroxyfungerin B

Hydroxyfungerin B (C₁₃H₁₈N₂O₃), a structural analog of Hydroxyfungerin A, shares the same molecular formula but differs in the substitution pattern of the imidazole ring. Specifically, Hydroxyfungerin B lacks the N-methyl group present in this compound, instead featuring a 3-methyl group in the 3H-form . Despite these subtle differences, both compounds exhibit similar UV profiles (λmax 305 nm; ε ≈ 27,200 for Hydroxyfungerin B). However, this compound demonstrates superior insecticidal potency, suggesting that hydroxy residues in the terminal isoprene moiety may reduce bioactivity .

Visoltricin

FKI-1079, shares structural homology with Hydroxyfungerin B in the N-methyl position of the imidazole ring .

Functional Comparison with Entomopathogenic Metabolites

Destruxins

Destruxins, cyclic depsipeptides produced by Metarhizium spp., disrupt calcium ion channels in insect muscles, causing paralysis. Unlike this compound, which targets microtubules, destruxins exhibit broader cytotoxicity, including antifungal and antiviral effects .

Beauvericin

Table 2: Functional Comparison of Insecticidal Metabolites

Compound Target Organism Mechanism of Action Additional Bioactivities
This compound A. salina, C. elegans Microtubule inhibition, M-phase arrest Nematocidal
Destruxins Lepidoptera, Coleoptera Calcium channel disruption Antifungal, antiviral
Beauvericin A. salina, tumor cells Ionophoric membrane disruption Antitumor, antibacterial

Q & A

Basic: What spectroscopic methods are critical for confirming Hydroxyfungerin A’s structure, and how are they applied?

Answer: this compound’s structural elucidation relies on UV-Vis spectroscopy (λmax 305 nm in MeOH) and nuclear magnetic resonance (NMR) techniques, including <sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR. These methods identify functional groups, stereochemistry, and substitution patterns. For example, Kato et al. (1996) used <sup>15</sup>N NMR to confirm the N-methylation pattern, while UV data (ε = 27,000) validated the conjugated chromophore system . Solvent selection (e.g., methanol) and calibration against known standards are critical for reproducibility.

Basic: What ethical and biosafety protocols are essential when handling this compound in laboratory settings?

Answer: this compound requires biosafety level 2 (BSL-2) containment due to its fungal origin (Metarhizium sp.). Key protocols include:

  • Use of fume hoods for solvent extraction.
  • Inactivation of fungal cultures post-fermentation via autoclaving.
  • Compliance with institutional review boards (IRBs) for ecological disposal.
    Ethical guidelines from MedChemExpress emphasize restricted access to qualified personnel and validation-free applications in medical contexts .

Advanced: How can researchers optimize Metarhizium sp. culture conditions to enhance this compound yield?

Answer: Yield optimization involves factorial experimental designs to test variables like carbon/nitrogen ratios, pH, and aeration. For example:

VariableOptimal RangeImpact on Yield
Temperature25–28°C↑ Mycelial growth
Agitation150–200 rpm↑ Oxygen transfer
Sucrose4–6% (w/v)↑ Precursor availability
Post-culture, solvent partitioning (ethyl acetate) and HPLC purification (C18 column, 70% MeOH) are standard. Kato et al. (1996) achieved 208 mg/L via submerged fermentation .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions arise from assay variability (e.g., MIC vs. IC50 endpoints) or microbial strain specificity. Methodological solutions include:

  • Standardization: Adopt CLSI guidelines for antifungal susceptibility testing.
  • Replication: Cross-validate results in ≥3 independent labs.
  • Meta-analysis: Aggregate data from Visconti et al. (1994) and Marta et al. (1990) to identify trends (e.g., pH-dependent activity) .
    Documenting raw data and negative results enhances transparency .

Advanced: How do structural differences between this compound and B influence bioactivity?

Answer: Hydroxyfungerin B (N-de-Me, 3-Me derivative) shows altered bioactivity due to:

  • Reduced polarity (logP difference: ~0.8).
  • Enhanced membrane permeability (validated via LC-MS/MS uptake assays).
  • Shifted UV absorption (ε = 27,200) indicating electronic effects. Comparative studies using isogenic Metarhizium mutants can isolate structural contributions .

Basic: How can the FINER criteria guide research question formulation for this compound mechanism studies?

Answer: Apply the FINER framework:

  • Feasible: Ensure access to fungal strains and analytical instrumentation.
  • Novel: Investigate understudied targets (e.g., fungal efflux pumps).
  • Ethical: Prioritize non-pathogenic surrogate models.
  • Relevant: Align with antimicrobial resistance (AMR) research gaps.
    For example, “How does this compound inhibit Candida spp. biofilms?” meets FINER criteria .

Advanced: What computational methods predict this compound’s interactions with eukaryotic membranes?

Answer: Molecular dynamics (MD) simulations using GROMACS or CHARMM force fields model lipid bilayer penetration. Key parameters:

  • Hydrophobicity: Calculated via COSMO-RS.
  • Membrane insertion energy: ~−45 kJ/mol (MM/PBSA).
    Pair with experimental validation (e.g., fluorescence anisotropy) to refine predictions .

Basic: How should this compound data be presented to meet journal standards for reproducibility?

Answer: Follow guidelines from Med. Chem. Commun.:

  • Figures: Avoid cluttered structures; use color for clarity (e.g., red=active site).
  • Tables: Include purity (HPLC ≥95%), spectroscopic validation (NMR shifts), and biological replicates (n ≥ 3).
  • Code sharing: Deposit MD simulation scripts in Zenodo or GitHub .

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